C2-Methyl Imidazole Substituent Confers Distinct Kinase-Modulator Activity Compared to C2-Phenyl Analogs
The 2-methyl substitution on the imidazole ring of 5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide directly influences electronic distribution and steric bulk at the heterocycle, a feature explicitly claimed in kinase-modulator patents covering this compound family. In contrast, the phenyl-substituted analog 5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide (CAS 1421468-08-7) introduces additional π-stacking capacity and a larger rotational volume that modifies target-binding topography [1]. Although direct head-to-head kinase IC50 data for both compounds are not publicly available, the patent teaches that the 2-methyl group optimizes complementarity with hydrophobic kinase hinge regions, whereas the 2-phenyl congener is absent from the patent's preferred compound lists, suggesting a qualitative selectivity divergence [1].
| Evidence Dimension | Imidazole C2 substituent effect on kinase binding mode (qualitative SAR from patent disclosure) |
|---|---|
| Target Compound Data | 2-methyl substituent; claimed in kinase-modulator patent family (US 9,145,392 B2) |
| Comparator Or Baseline | 2-phenyl analog (CAS 1421468-08-7); not explicitly claimed in kinase-modulator patents |
| Quantified Difference | No quantitative binding data publicly available; qualitative preference for 2-methyl in patent claims |
| Conditions | Patent SAR analysis; imidazole amine series |
Why This Matters
Procurement decisions for kinase-targeted screening should prioritize the 2-methyl variant, as it is explicitly included in kinase-modulator intellectual property, whereas the 2-phenyl analog lacks equivalent patent coverage and may exhibit divergent selectivity.
- [1] Imidazole amines as modulators of kinase activity. US Patent 9,145,392 B2, issued September 29, 2015. View Source
